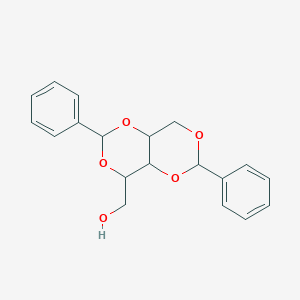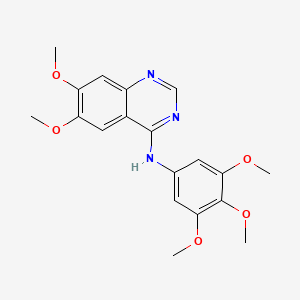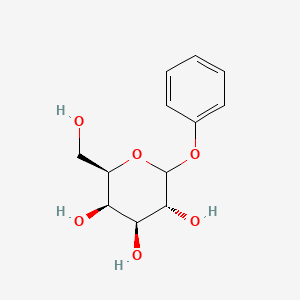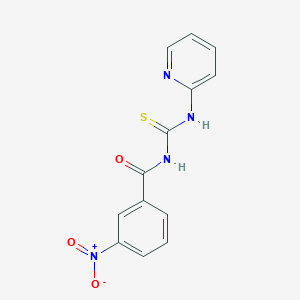![molecular formula C13H10F2O2 B14163083 2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol CAS No. 1261900-62-2](/img/structure/B14163083.png)
2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Difluorophenyl)-3-methoxyphenol: is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-difluorophenyl)-3-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorophenol and 3-methoxyphenol.
Coupling Reaction: A coupling reaction is performed using a suitable catalyst, such as palladium, to link the 2,6-difluorophenyl group to the 3-methoxyphenol. This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure 5-(2,6-difluorophenyl)-3-methoxyphenol.
Industrial Production Methods: In an industrial setting, the production of 5-(2,6-difluorophenyl)-3-methoxyphenol may involve large-scale coupling reactions using automated reactors and continuous flow systems. The use of high-throughput purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 5-(2,6-Difluorophenyl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(2,6-Difluorophenyl)-3-methoxyphenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving phenolic compounds. Its fluorinated structure provides insights into the effects of fluorine substitution on enzyme activity and substrate binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, 5-(2,6-difluorophenyl)-3-methoxyphenol is used in the production of specialty chemicals, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(2,6-difluorophenyl)-3-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for these targets. The methoxy group on the phenol ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes involved in oxidative and reductive processes.
Receptors: It can interact with receptors involved in signal transduction pathways, affecting cellular responses and physiological functions.
Comparison with Similar Compounds
2,6-Difluorophenol: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxyphenol: Lacks the fluorine atoms, affecting its reactivity and interactions with biological targets.
5-(2,6-Dichlorophenyl)-3-methoxyphenol: Contains chlorine atoms instead of fluorine, leading to variations in chemical reactivity and biological activity.
Uniqueness: 5-(2,6-Difluorophenyl)-3-methoxyphenol is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and binding affinity, while the methoxy group provides additional sites for interaction with molecular targets.
Properties
CAS No. |
1261900-62-2 |
|---|---|
Molecular Formula |
C13H10F2O2 |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-5-methoxyphenol |
InChI |
InChI=1S/C13H10F2O2/c1-17-10-6-8(5-9(16)7-10)13-11(14)3-2-4-12(13)15/h2-7,16H,1H3 |
InChI Key |
KQJXJSRCTGTJOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)

![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14163029.png)

![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)



![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)



